Magnesium borate N-hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

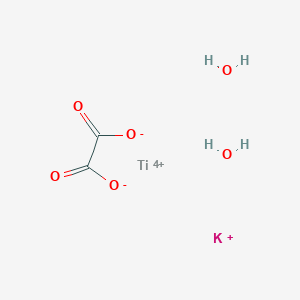

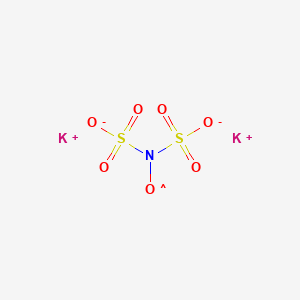

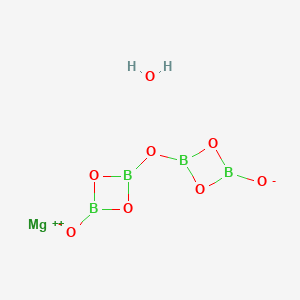

Magnesium borate N-hydrate is a compound that includes mainly magnesium (Mg), boron (B), oxygen (O), and hydrogen (H) . It is traditionally known for its strong thermoluminescence, mechanical and thermal features due to its high elasticity coefficient, corrosion, and heat resistance . The molecular formula is B4H2MgO8 and the formula weight is 197.56 .

Synthesis Analysis

Magnesium borates are produced using different experimental procedures exhibiting different characteristics . Traditional synthesis techniques can be classified as liquid state and solid-state synthesis methods . With advancements in synthesis technology, new techniques are emerging in magnesium borate syntheses such as hybrid synthesis, ultrasound, microwave, and capping agent addition . For instance, the products synthesized by calcining were MgB4O7 at 750℃ and Mg2B2O5 at 950℃ .Molecular Structure Analysis

The arrangement of functional groups in the molecule determines the properties of magnesium borate . As a chemical compound, magnesium borates mainly include the functional groups of three and four coordinated borate anions (B(3)-O and B(4)-O) connected to the magnesium atoms .Chemical Reactions Analysis

Magnesium borates are beneficial in applications such as thermoluminescence and X-ray screening . They are produced using different experimental procedures that exhibit different characteristics . The reaction yields were found between 84.2 and 97.9% .Physical And Chemical Properties Analysis

Magnesium borate N-hydrate appears as transparent, colorless crystals or white powder . It is soluble in alcohol, acetic acid, and inorganic acids; slightly soluble in water . Magnesium borates are known for their strong thermoluminescence, mechanical and thermal features due to their high elasticity coefficient, corrosion, and heat resistance .安全和危害

未来方向

With the help of advancements in synthesis technology, new types of magnesium borates obtained by various synthetic techniques are expected to be useful for industrial applications such as space technology, radiation dosimetry, X-ray screening, ion batteries, and hydrocarbon reaction catalysis . The strengthened characteristics of the compounds would lead to new applications such as stomach cancer chemotherapy and wastewater treatment .

属性

IUPAC Name |

magnesium;2-oxido-4-[(4-oxido-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.Mg.H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;/h;;1H2/q-2;+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBPMOFJWKUERH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(O1)OB2OB(O2)[O-])[O-].O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H2MgO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium borate N-hydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。